molecular formula C18H15N3O7S B363349 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 500201-80-9

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B363349
CAS No.: 500201-80-9
M. Wt: 417.4g/mol
InChI Key: CIMODUGKZNQRMF-UHFFFAOYSA-N
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Description

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, a dioxopyrrolidinyl moiety, and a nicotinic acid derivative, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the ethoxybenzene ring.

    Cyclization: Formation of the dioxopyrrolidinyl ring through cyclization reactions.

    Thioether Formation: Coupling of the thiol group with the nicotinic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxopyrrolidinyl moiety may interact with biological macromolecules. The nicotinic acid derivative can influence metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-2-nitrophenyl isocyanate: Shares the nitrophenyl group but differs in its functional groups and overall structure.

    Nicotinic acid derivatives: Compounds with similar nicotinic acid moieties but different substituents.

Uniqueness

2-((1-(4-Ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O7S/c1-2-28-10-5-6-12(13(8-10)21(26)27)20-15(22)9-14(17(20)23)29-16-11(18(24)25)4-3-7-19-16/h3-8,14H,2,9H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMODUGKZNQRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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